molecular formula C21H24FN5O4S B1672342 (2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol CAS No. 618380-90-8

(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol

Cat. No.: B1672342
CAS No.: 618380-90-8
M. Wt: 461.5 g/mol
InChI Key: IZRXENCTXNMAMI-DIJFLQFKSA-N
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Description

CVT-3619 is a novel partial agonist of the A1 adenosine receptor. It is a derivative of adenosine, a naturally occurring purine nucleoside. CVT-3619 has been studied for its potential therapeutic applications in treating cardiometabolic diseases, including type 2 diabetes and dyslipidemia. The compound is known for its ability to inhibit lipolysis, thereby reducing plasma free fatty acid concentrations without significant cardiovascular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: CVT-3619 is synthesized through a series of chemical reactions involving the modification of adenosine. The key steps include the introduction of a 2-fluorophenylthio group and the formation of a cyclopentylamino moiety. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of CVT-3619 involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations include reaction conditions, solvent selection, and purification methods to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions: CVT-3619 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of CVT-3619 with modified functional groups. These derivatives are studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

CVT-3619 has a wide range of scientific research applications, including:

Mechanism of Action

CVT-3619 exerts its effects by selectively binding to the A1 adenosine receptor on adipocytes (fat cells). This binding inhibits the enzyme adenylate cyclase, leading to a reduction in cyclic AMP levels. The decrease in cyclic AMP results in the inhibition of lipolysis, thereby reducing the release of free fatty acids into the bloodstream. This mechanism helps in lowering plasma free fatty acid concentrations and improving insulin sensitivity .

Comparison with Similar Compounds

Uniqueness of CVT-3619: CVT-3619 is unique due to its partial agonist activity at the A1 adenosine receptor. Unlike full agonists, CVT-3619 selectively triggers only some of the physiological responses of receptor activation, depending on endogenous adenosine levels. This selective activation reduces the risk of off-target effects and cardiovascular side effects, making it a promising candidate for therapeutic applications .

Properties

CAS No.

618380-90-8

Molecular Formula

C21H24FN5O4S

Molecular Weight

461.5 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C21H24FN5O4S/c22-11-4-1-2-7-15(11)32-8-14-17(29)18(30)21(31-14)27-10-25-16-19(23-9-24-20(16)27)26-12-5-3-6-13(12)28/h1-2,4,7,9-10,12-14,17-18,21,28-30H,3,5-6,8H2,(H,23,24,26)/t12-,13-,14-,17-,18-,21-/m1/s1

InChI Key

IZRXENCTXNMAMI-DIJFLQFKSA-N

SMILES

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSC5=CC=CC=C5F)O)O

Canonical SMILES

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O

Appearance

Solid powder

Key on ui other cas no.

618380-90-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(6-((2-hydroxycyclopentyl)amino)purin-9-yl)-5-((2-fluorophenylthio)methyl)oxolane-3,4-diol
CVT 3619
CVT-3619
CVT3619
GS-9667

Origin of Product

United States

Synthesis routes and methods

Procedure details

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OC1CCCC1Nc1ncnc2c1ncn2C1OC(CCl)C(O)C1O
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OC1CCCC1Nc1ncnc2c1ncn2C1OC(CSc2ccccc2F)C(O)C1O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol
Reactant of Route 4
Reactant of Route 4
(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol
Reactant of Route 5
Reactant of Route 5
(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol
Reactant of Route 6
Reactant of Route 6
(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol

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